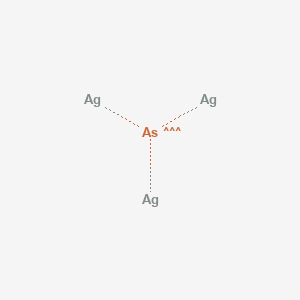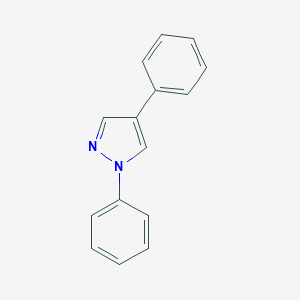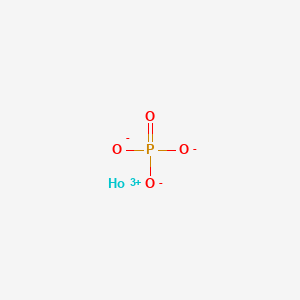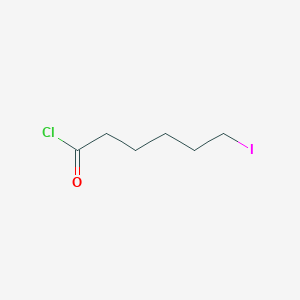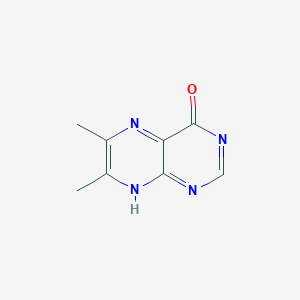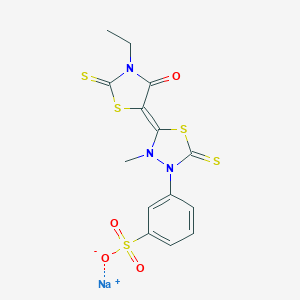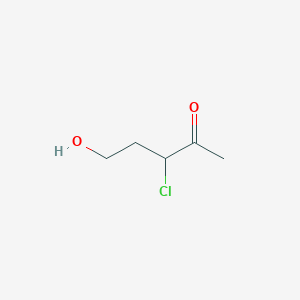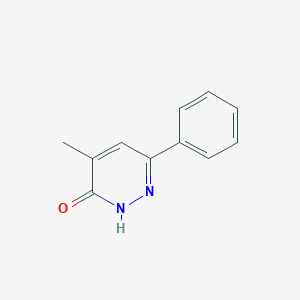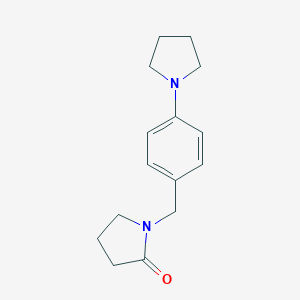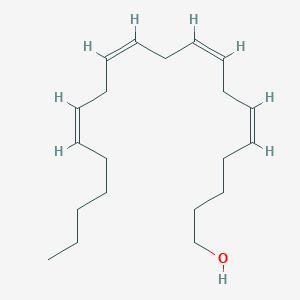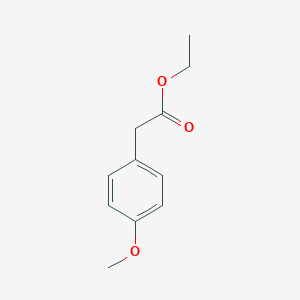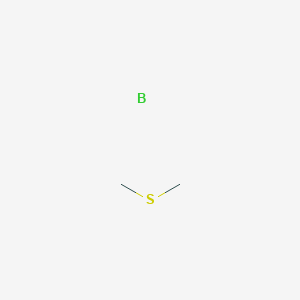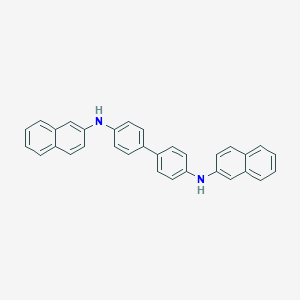![molecular formula C8H9ClO B079401 Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride CAS No. 15023-40-2](/img/structure/B79401.png)
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride
描述
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is a chemical compound that belongs to the family of bicyclic compounds. It is also known as norbornenone chloride and is used in various chemical reactions as a reagent. The compound has a unique structure that makes it useful in several chemical applications.2.1]hept-2-ene-1-carbonyl chloride.
科学研究应用
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is widely used in scientific research for various applications. It is used as a reagent in organic synthesis, and its unique structure makes it useful in several chemical reactions. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals. It is used in the preparation of intermediates for the synthesis of prostaglandins, steroids, and other biologically active compounds.
作用机制
The mechanism of action of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is not well understood. However, it is believed that the compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols. The compound is also known to undergo cycloaddition reactions with various dienes and alkynes.
生化和生理效应
The biochemical and physiological effects of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride are not well studied. However, the compound is known to be toxic and can cause severe skin and eye irritation. It is also known to be a potent irritant to the respiratory system and can cause severe respiratory distress.
实验室实验的优点和局限性
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride has several advantages as a reagent in lab experiments. It is readily available and inexpensive, and its unique structure makes it useful in several chemical reactions. However, the compound is highly toxic and requires careful handling and disposal. It is also not suitable for use in experiments that involve living organisms.
未来方向
There are several future directions for research on bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the study of the compound's mechanism of action and its interactions with various nucleophiles. Additionally, the compound's potential as a catalyst in various chemical reactions could also be explored. Finally, the compound's toxicity could be further studied to develop safer handling and disposal methods.
属性
CAS 编号 |
15023-40-2 |
|---|---|
产品名称 |
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride |
分子式 |
C8H9ClO |
分子量 |
156.61 g/mol |
IUPAC 名称 |
bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2 |
InChI 键 |
CAWIWUDQLJOOFM-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C=C2)C(=O)Cl |
规范 SMILES |
C1CC2(CC1C=C2)C(=O)Cl |
同义词 |
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

